Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl

Peptide Synthesis Protecting Groups Convergent Synthesis

Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl (CAS 62196-20-7) is an orthogonally protected tetralysine derivative. Its molecular formula is C₆₈H₈₈N₈O₁₅ with a molecular weight of 1257.47 g/mol.

Molecular Formula C68H88N8O15
Molecular Weight 1257.5 g/mol
CAS No. 62196-20-7
Cat. No. B1494948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl
CAS62196-20-7
Molecular FormulaC68H88N8O15
Molecular Weight1257.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
InChIInChI=1S/C68H88N8O15/c1-68(2,3)91-67(85)76-57(39-21-25-43-71-65(83)89-48-53-33-15-7-16-34-53)61(79)74-55(37-19-23-41-69-63(81)87-46-51-29-11-5-12-30-51)59(77)73-56(38-20-24-42-70-64(82)88-47-52-31-13-6-14-32-52)60(78)75-58(62(80)86-45-50-27-9-4-10-28-50)40-22-26-44-72-66(84)90-49-54-35-17-8-18-36-54/h4-18,27-36,55-58H,19-26,37-49H2,1-3H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)(H,73,77)(H,74,79)(H,75,78)(H,76,85)/t55-,56-,57-,58-/m0/s1
InChIKeyIQMZXGQHERABJL-FFWKYUIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl (CAS 62196-20-7): Strategic Orthogonally Protected Tetralysine Building Block for Convergent Peptide Synthesis


Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl (CAS 62196-20-7) is an orthogonally protected tetralysine derivative. Its molecular formula is C₆₈H₈₈N₈O₁₅ with a molecular weight of 1257.47 g/mol . It features an acid-labile Boc group at the N-terminus, four base-stable but hydrogenolyzable Z (benzyloxycarbonyl) groups on the ε-lysine side chains, and a benzyl ester (OBzl) at the C-terminus . This orthogonal protection scheme makes it a strategically valuable building block for the convergent, fragment-based assembly of complex peptides and peptidomimetics in solution phase .

Procurement Risk Analysis: Why Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl Cannot Be Substituted by Mono- or Di-Lysine Analogs


In peptide synthesis, substituting a fully protected tetralysine like Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl with simpler analogs (e.g., Boc-Lys(Z)-OH or H-Lys(Z)-OBzl) is not a viable procurement strategy due to fundamental differences in synthetic utility. Single amino acid derivatives are used for stepwise elongation, whereas this tetrapeptide functions as a pre-assembled, protected fragment for convergent synthesis . This distinction is critical: using monomeric building blocks for fragment condensation would require additional coupling and deprotection steps, potentially introducing impurities, increasing racemization risk, and reducing overall yield [1]. The specific orthogonal protection scheme (Boc/Z/OBzl) of this compound is essential for its role as a versatile fragment, and substituting it with compounds lacking this precise combination of protective groups would fundamentally alter the synthetic route [2].

Quantitative Differentiation of Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl: Evidence for Strategic Selection


Orthogonal Protecting Group Stability: Enabling Selective Fragment Assembly

The orthogonal protection of Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl enables a specific sequence of selective deprotections not possible with uniformly protected oligolysines. The acid-labile Boc group can be removed under acidic conditions (e.g., TFA) while the four Z groups remain stable, as they require either strong acid (e.g., HF) or catalytic hydrogenolysis for removal [1]. This orthogonal stability is a key differentiator from analogs like Boc-Lys(Boc)-Lys(Boc)-Lys(Boc)-Lys(Boc)-OBzl, where both N-α and N-ε amino groups are protected with the same acid-labile Boc group, making them indistinguishable during deprotection and thus unsuitable for selective side-chain modification [2].

Peptide Synthesis Protecting Groups Convergent Synthesis

Fragment Condensation Efficiency: Reducing Synthesis Steps and Impurities

Using this tetralysine as a single pre-formed fragment reduces the required coupling steps compared to stepwise assembly from monomeric units. The synthesis of the target compound itself is typically achieved via stepwise coupling of protected lysine monomers, requiring multiple cycles of activation, coupling, and deprotection . In a convergent synthesis approach, incorporating a protected tetralysine fragment like Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl into a larger sequence condenses what would be four separate amino acid coupling steps into a single fragment coupling event [1]. This directly reduces the number of necessary synthetic operations and the associated purification steps, thereby mitigating the accumulation of deletion byproducts and increasing overall yield.

Convergent Synthesis Fragment Condensation Peptide Synthesis

Commercial Purity Benchmark: >98% HPLC Purity for Reliable Coupling

Reputable suppliers offer Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl at high purity levels, which is essential for its role in fragment condensation. Specifically, Weikeqi Biotechnology lists this compound with a purity of ≥98% as determined by HPLC . This level of purity is a critical specification for a peptide building block intended for further coupling reactions, as it minimizes the risk of side reactions and ensures more predictable stoichiometry. In contrast, some general fine chemical suppliers list a lower purity specification of 95% for the same CAS number, without specifying the analytical method .

Quality Control HPLC Peptide Synthesis

Defined Solubility Profile: DMSO Solubility Enabling Controlled Solution-Phase Reactions

The solubility profile of this compound is a practical differentiator for solution-phase chemistry. Supplier data indicates that Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl is soluble in DMSO . This is a key contrast to unprotected oligolysines, such as tetralysine (CAS 997-20-6), which are highly water-soluble polycations . The DMSO solubility of this fully protected derivative is a direct consequence of its hydrophobic protective groups and is essential for its intended use: it allows the compound to be dissolved in a polar aprotic solvent suitable for standard peptide coupling reactions (e.g., with DCC/HOBt) without risking premature deprotection or solvolysis of the base-sensitive benzyl ester.

Solubility Formulation Solution-Phase Synthesis

Application in Biomaterials: Quantitative Control of Polymer Functionalization Density

This protected tetrapeptide enables precise control over the degree of substitution (DS) in polymer conjugates. In a study synthesizing an Nε-substituted poly(L-lysine) conjugate, a protected tetrapeptide active ester (Boc-Lys(Z)-Gly-Tyr(Bzl)-Gly) was coupled to the Nε-groups of poly(L-lysine). By changing the stoichiometry between the poly(L-lysine) and the protected tetrapeptide active ester, the authors achieved and compared two different degrees of substitution: 8.6 mol-% and 18 mol-% [1]. Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl is a key precursor for generating similar active esters for controlled polymer modification, a capability not offered by simpler, unprotected lysine oligomers which would react uncontrollably.

Biomaterials Polymer Conjugates Bioconjugation

Supporting Dendrimer Synthesis: Validated Building Block for Stereochemically Defined Dendrons

The use of orthogonally protected lysine building blocks is essential for the divergent synthesis of stereochemically pure lysine-based dendrimers. A study on dendritic branches based on L-lysine demonstrated that the preservation of stereochemistry is dependent on the synthetic methodology [1]. The compound Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl, with its protected side-chain amines, can serve as a starting point for constructing higher-generation dendrons or as a spacer unit. This is a significant advantage over using unprotected tetralysine, which would lead to a hyperbranched, polydisperse product due to uncontrolled reactions at all four ε-amino groups.

Dendrimers Chirality Nanotechnology

Optimal Use Cases for Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl in Research and Industrial Settings


Convergent Synthesis of Long or Complex Peptide Therapeutics

This compound is ideally suited as a pre-assembled fragment in the convergent synthesis of long, difficult-to-synthesize peptides, particularly those containing multiple lysine residues. As established in Section 3, using this tetralysine fragment condenses four synthetic steps into one [1]. This approach is valuable in pharmaceutical research for generating high-purity peptide drug candidates, where minimizing deletion byproducts is crucial for both activity and regulatory compliance.

Synthesis of Site-Specifically Modified Polymer Conjugates for Biomaterials

For researchers developing bio-inspired hybrid materials, this compound serves as a protected precursor to active esters for the controlled functionalization of polymers. The quantitative control over the degree of substitution demonstrated in polymer conjugates is a key advantage [2]. It enables the precise engineering of materials with tailored enzymatic, mechanical, or bioactive properties, which is essential for applications in tissue engineering and regenerative medicine.

Construction of Lysine-Based Peptide Dendrimers for Drug Delivery

In nanomedicine, the orthogonal protection of this tetralysine makes it a strategic building block for the synthesis of lysine-based peptide dendrimers. The evidence from dendrimer synthesis shows that such protected lysine building blocks are necessary to maintain stereochemical purity and achieve monodisperse, well-defined dendritic architectures [3]. This is critical for developing dendrimer-based drug delivery vehicles where molecular uniformity and defined surface chemistry are required for consistent pharmacokinetics and biodistribution.

Development of Potent TLR2 Agonists and Vaccine Adjuvants

Protected tetralysine fragments are key intermediates in the scalable synthesis of complex immunomodulatory peptides. The convergent synthetic approach for the potent TLR2 agonist PAM2CSK4 explicitly utilizes a pre-synthesized tetralysine fragment to enable an efficient 20-step synthesis with good overall yield [4]. Boc-Lys(Z)-Lys(Z)-Lys(Z)-Lys(Z)-OBzl can serve as the protected core for similar constructs, providing a validated path to developing novel vaccine adjuvants and immunotherapeutics.

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